4-bromo-2,1-benzoxazole-3-carboxylic acid
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Overview
Description
4-Bromo-2,1-benzoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-bromo-2,1-benzoxazole-3-carboxylic acid typically involves the reaction of 2-aminophenol with brominated carboxylic acids under specific conditions. One common method includes the use of a nanocatalyst, such as nano-ZnO, in a solvent like DMF at elevated temperatures (around 100°C) to achieve moderate yields . Another approach involves the use of magnetic solid acid nanocatalysts in water under reflux conditions, which can yield up to 89% .
Chemical Reactions Analysis
4-Bromo-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Scientific Research Applications
4-Bromo-2,1-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit DNA topoisomerases, which are enzymes crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in cancer cells, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
4-Bromo-2,1-benzoxazole-3-carboxylic acid can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Known for its antimicrobial properties.
5-Nitrobenzoxazole: Exhibits strong antifungal activity.
2-(4-Butylphenyl)benzoxazole: Shows significant inhibitory effects against DNA topoisomerases.
Each of these compounds has unique properties and applications, but this compound stands out due to its versatility and broad range of applications in various scientific fields.
Properties
CAS No. |
1779943-88-2 |
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Molecular Formula |
C8H4BrNO3 |
Molecular Weight |
242 |
Purity |
95 |
Origin of Product |
United States |
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